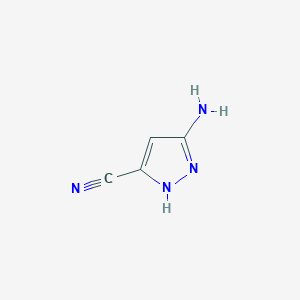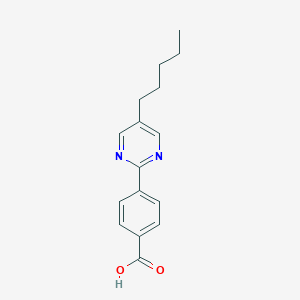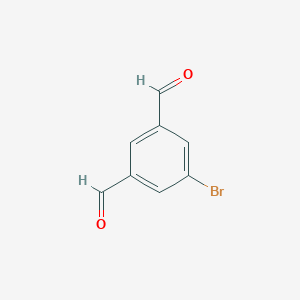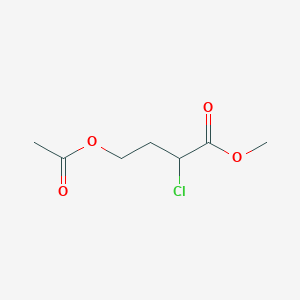
Methyl 4-acetyloxy-2-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyloxy-2-chlorobutanoate, also known as MACB, is a chemical compound that belongs to the family of organic esters. It is a colorless liquid that has a fruity odor and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-acetyloxy-2-chlorobutanoate is not fully understood, but it is believed to affect the function of enzymes and proteins in biological systems. It may also interact with cell membranes and alter their properties.
Biochemical and Physiological Effects:
Methyl 4-acetyloxy-2-chlorobutanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have an inhibitory effect on certain enzymes and to modulate the activity of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-acetyloxy-2-chlorobutanoate is its versatility and ease of use in laboratory experiments. It is also relatively inexpensive and widely available. However, its potential toxicity and the need for specialized equipment and expertise in handling it are some of the limitations.
Orientations Futures
There are numerous future directions for the use of Methyl 4-acetyloxy-2-chlorobutanoate in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is the development of new synthetic routes for Methyl 4-acetyloxy-2-chlorobutanoate and its derivatives. Additionally, the study of its mechanism of action and its interaction with biological systems is an ongoing area of research.
Méthodes De Synthèse
The synthesis of Methyl 4-acetyloxy-2-chlorobutanoate involves the reaction of 4-hydroxy-2-chlorobutanoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
Methyl 4-acetyloxy-2-chlorobutanoate has numerous applications in scientific research, including the synthesis of other organic compounds, as a reagent in chemical reactions, and as a starting material in the production of pharmaceuticals. It is also used in the development of new drugs and in the study of biological processes.
Propriétés
Numéro CAS |
112343-32-5 |
|---|---|
Nom du produit |
Methyl 4-acetyloxy-2-chlorobutanoate |
Formule moléculaire |
C7H11ClO4 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clé InChI |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
SMILES canonique |
CC(=O)OCCC(C(=O)OC)Cl |
Synonymes |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



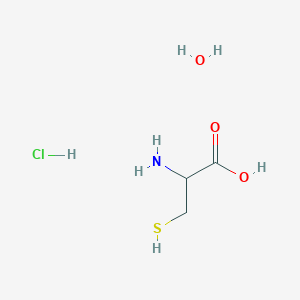

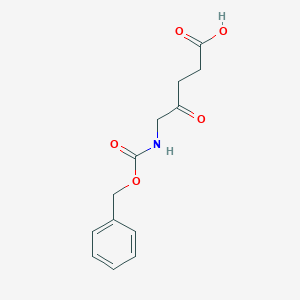

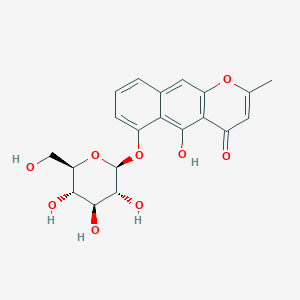
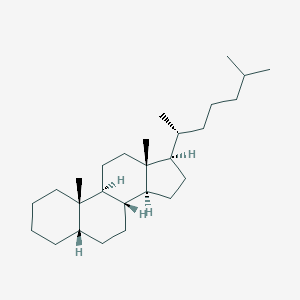
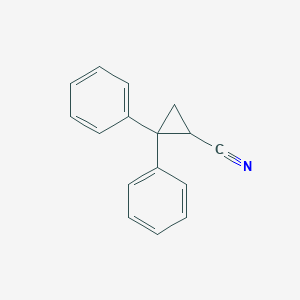
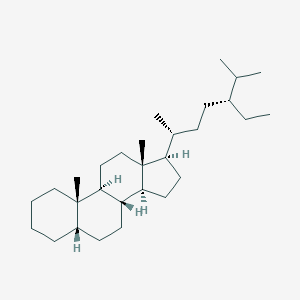
![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
